molecular formula C10H10N4O2 B1473742 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098019-66-8

2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1473742
M. Wt: 218.21 g/mol
InChI Key: BTHAKXPHIJBATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (2-APA) is an organic compound and a derivative of pyrazole. It is an important intermediate in the synthesis of many pharmaceutical and agrochemical compounds. 2-APA is also used in the synthesis of dyes, fragrances, and other compounds.

Scientific Research Applications

Role in Heterocyclic Chemistry

The compound's relevance in regioselective reactions and heterocyclic compound synthesis is profound. For instance, Mohamed and Mahmoud (2019) discuss the significance of regio-orientation in the formation of pyrazolo[1,5-a]pyrimidines, highlighting the complex nucleophilicity interplay between exocyclic and endocyclic NH groups in aminopyrazoles. This review underscores the compound's utility in clarifying literature controversies regarding substituent positioning on the pyrimidine ring, crucial for developing novel pharmaceuticals and materials (Mohamed & Mahmoud, 2019).

Catalysis and Synthetic Pathways

Research on hybrid catalysts emphasizes the importance of pyranopyrimidine cores, derived from similar structural moieties, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Parmar et al. (2023) review the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using various catalysts, illustrating the compound's potential in facilitating complex reactions and enhancing the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Discovery

The pyrazole core, closely related to the chemical structure , is extensively studied for its pharmacological properties. A comprehensive review by Bhattacharya et al. (2022) on pyrazole and its derivatives reveals the structure's fundamental importance in developing compounds with significant biological activities. Such studies are critical for advancing our understanding of pyrazole-based molecules in therapeutic applications, including those derived from 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (Bhattacharya et al., 2022).

properties

IUPAC Name

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9-5-8(7-1-3-12-4-2-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAKXPHIJBATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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